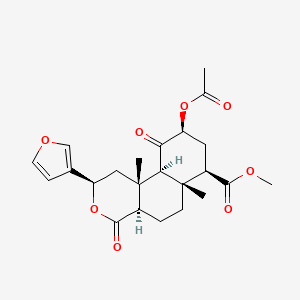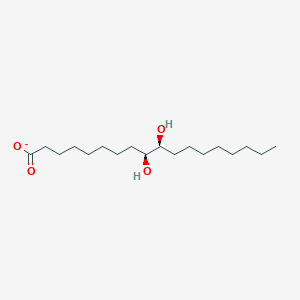
(9S,10S)-9,10-Dihydroxyoctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,S)-9,10-dihydroxyoctadecanoate is a hydroxy fatty acid anion that is the conjugate base of (S,S)-9,10-dihydroxyoctadecanoic acid. It is a hydroxy monocarboxylic acid anion and a hydroxy fatty acid anion. It is a conjugate base of a (S,S)-9,10-dihydroxyoctadecanoic acid.
Applications De Recherche Scientifique
Endocrine Disruption and Cancer Cell Proliferation
(9S,10S)-9,10-Dihydroxyoctadecanoate, identified in ground corncob bedding extracts, has been shown to disrupt endocrine function in rats and stimulate breast cancer cell proliferation in vitro and in vivo. This compound does not compete for estrogen receptor binding, indicating a distinct mechanism of action (Markaverich et al., 2005).
Phase Behavior in Monolayers
Studies on the phase behavior of monohydroxy- and dihydroxy-substituted fatty acids, including 9,10-Dihydroxyoctadecanoate, reveal unique transitions between liquid-expanded and liquid-condensed states. These findings have implications for understanding molecular interactions at interfaces (Huda, Fujio, & Uzu, 1996).
Cytotoxic Effects and Bioactivity
In a study on the roots and rhizomes of Prosopis farcta, 9,10-Dihydroxyoctadecanoate demonstrated potent cytotoxic effects against human lung carcinoma and colon carcinoma cell lines. This highlights its potential for therapeutic applications (Ahmed et al., 2020).
Chromatographic Resolution
A method for resolving 9,10-vic-dihydroxyoctadecanoic acid into enantiomers has been developed, which is crucial for understanding the stereochemical properties of this compound (Takagi, 1994).
Enzymatic and Non-enzymatic Transformations
Research on the allylic epoxy alcohols and trihydroxy products of 9,10-Dihydroxyoctadecanoic acid reveals details about enzymatic and non-enzymatic transformations, providing insights into the chemical behavior of fatty acid derivatives (Thomas et al., 2013).
Industrial Applications
A study demonstrates the synthesis of a new lubricant from used cooking oil involving 9,10-Dihydroxyoctadecanoic acid. This novel compound shows potential as a biolubricant, indicating its industrial utility (Kurniawan, Anwar, & Wahyuningsih, 2017).
Propriétés
Nom du produit |
(9S,10S)-9,10-Dihydroxyoctadecanoate |
|---|---|
Formule moléculaire |
C18H35O4- |
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
(9S,10S)-9,10-dihydroxyoctadecanoate |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)/p-1/t16-,17-/m0/s1 |
Clé InChI |
VACHUYIREGFMSP-IRXDYDNUSA-M |
SMILES isomérique |
CCCCCCCC[C@@H]([C@H](CCCCCCCC(=O)[O-])O)O |
SMILES canonique |
CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B1261742.png)
![(3R,4S,5S,6R)-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B1261744.png)

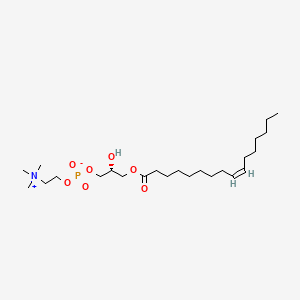
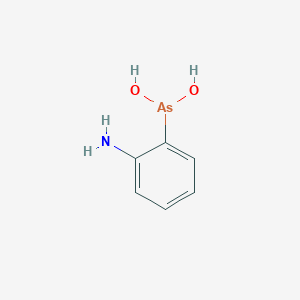

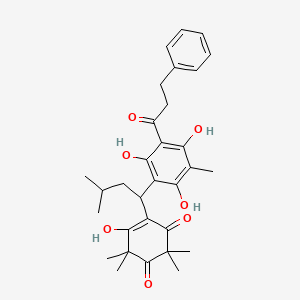


![(2S)-2-[(4-methylphenyl)sulfonylamino]-N-[2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]ethyl]-3-phenylpropanamide](/img/structure/B1261757.png)



